2-(2,5-Difluorophenyl)azetidine
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Overview
Description
2-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a difluorophenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is highly regio- and stereoselective, making it a powerful tool for constructing functionalized azetidines.
Industrial Production Methods: Industrial production of azetidines often involves the use of organometallic reagents and catalysts to facilitate the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with various functional groups . This method allows for the rapid and efficient production of bis-functionalized azetidines, including those bearing alkyl, allyl, vinyl, and benzyl groups.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Uniqueness: 2-(2,5-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
MCPOGYRGMPOKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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